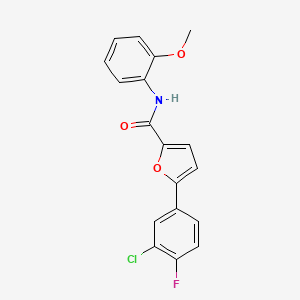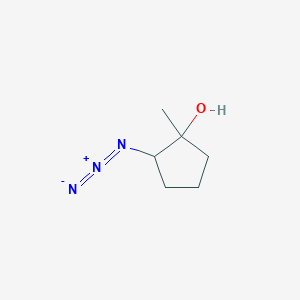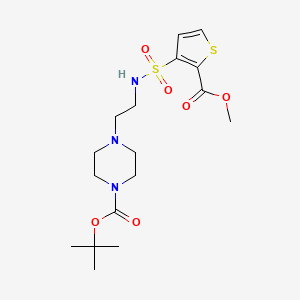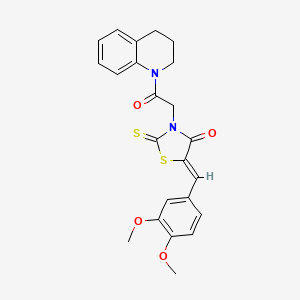![molecular formula C14H26N2O4 B2361175 Tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate CAS No. 2103469-85-6](/img/structure/B2361175.png)
Tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate” is a chemical compound with the molecular weight of 286.37 . It is used in various chemical reactions and has a significant role in the field of organic chemistry .
Synthesis Analysis
This compound can be synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution . The synthetic method has been optimized for efficiency .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H26N2O4/c1-14(2,3)20-13(18)16-8-6-10(7-9-16)11(15-4)12(17)19-5/h10-11,15H,6-9H2,1-5H3 . This indicates the specific arrangement of atoms in the molecule and their connectivity.Chemical Reactions Analysis
The compound is a key intermediate in various chemical reactions. It serves as a useful building block in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical and Chemical Properties Analysis
The compound has a molecular weight of 286.37 and is in the form of an oil . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate has been synthesized and characterized in various studies. It acts as a key intermediate in the synthesis of biologically active compounds like Vandetanib, as demonstrated by Wang et al. (2015). This compound was synthesized through steps including acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015). Similarly, Kulkarni et al. (2016) synthesized two derivatives of N-Boc piperazine, one being tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, characterized by spectroscopic studies and X-ray diffraction analysis. These compounds showed moderate antibacterial and antifungal activities (Kulkarni et al., 2016).
Role in Biological Applications
This compound plays a significant role in the preparation of biologically active molecules. For instance, Xiao-kai (2013) studied its use in synthesizing 6-methoxy-7-[(1-methyl-4-piperidine)methoxyl]-4(3H)-quinazolone, an improved procedure that simplifies reaction conditions and increases yield, making it more suitable for industrial requirements (Xiao-kai, 2013). Additionally, Vaid et al. (2013) developed an efficient eight-step synthesis process for a related compound starting from oxoacetic acid monohydrate (Vaid et al., 2013).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of similar compounds have been reported in studies like that by Mamat et al. (2012), providing insight into bond lengths, angles, and molecular packing driven by strong hydrogen bonds (Mamat, Flemming, & Köckerling, 2012).
Intermediate in Biologically Active Compounds
D. Kong et al. (2016) highlighted its use as an important intermediate in the synthesis of compounds like crizotinib, with a total yield of 49.9% (Kong et al., 2016). Yamashita et al. (2015) investigated its application in synthesizing a novel triple reuptake inhibitor with a unique moiety, showcasing its versatility in drug development (Yamashita et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-8-6-10(7-9-16)11(15-4)12(17)19-5/h10-11,15H,6-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAUWRAPVYYKCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)OC)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

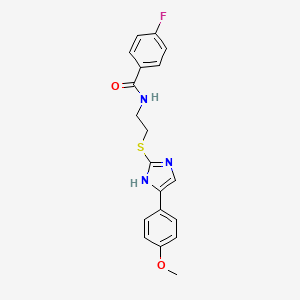
![3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione](/img/structure/B2361096.png)
![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2361098.png)
![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2361099.png)
![2-(4-chlorophenyl)-3-(4-hydroxyphenyl)-5-(2-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2361100.png)
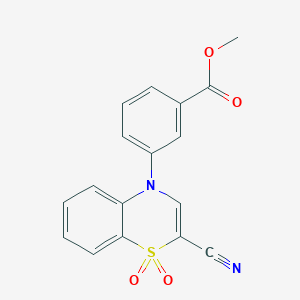
![N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2361103.png)
